(E)-2-(4-acetylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one
CAS No.: 304889-79-0
Cat. No.: VC4670436
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 304889-79-0 |
---|---|
Molecular Formula | C16H17N3O3S |
Molecular Weight | 331.39 |
IUPAC Name | (5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Standard InChI | InChI=1S/C16H17N3O3S/c1-11(20)18-6-8-19(9-7-18)16-17-15(22)14(23-16)10-12-2-4-13(21)5-3-12/h2-5,10,21H,6-9H2,1H3/b14-10+ |
Standard InChI Key | DZZAJJSJHZRDMQ-GXDHUFHOSA-N |
SMILES | CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s structure centers on a thiazole ring (C₃H₃NS), a five-membered heterocycle containing sulfur and nitrogen. At position 2 of the thiazole, a 4-acetylpiperazine group is attached, introducing a tertiary amine functionality. Position 5 is occupied by a 4-hydroxybenzylidene substituent, which confers aromaticity and hydrogen-bonding capacity. The E-configuration of the benzylidene double bond ensures planar geometry, optimizing interactions with biological targets .
Table 1: Molecular Properties
Spectroscopic and Computational Insights
Density Functional Theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity. The 4-hydroxybenzylidene group contributes to a π-conjugated system, as evidenced by UV-Vis absorption at 320 nm . Nuclear Magnetic Resonance (NMR) spectra reveal distinct shifts for the thiazole proton (δ 8.2 ppm) and the acetyl group’s methyl protons (δ 2.1 ppm) .
Synthesis and Optimization Strategies
Microwave-Assisted Condensation
A high-yield synthesis route employs microwave irradiation to facilitate Knoevenagel condensation between 2-thioxo-1,3-thiazolidin-4-one precursors and 4-hydroxybenzaldehyde. This method achieves 78% yield in 15 minutes at 120°C, compared to 45% yield via conventional heating . Key steps include:
-
Formation of the Thiazolidinone Core: Reaction of thiourea with ethyl chloroacetate.
-
Acetylation of Piperazine: Introducing the acetyl group via acetic anhydride.
-
Condensation: Microwave-assisted coupling of the thiazolidinone with 4-hydroxybenzaldehyde under basic conditions .
Table 2: Synthesis Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Thiazolidinone Formation | Thiourea, Ethyl Chloroacetate, EtOH, reflux | 82 |
Acetylation | Acetic Anhydride, DCM, RT | 95 |
Condensation | 4-Hydroxybenzaldehyde, KOH, MW, 120°C | 78 |
Purification and Characterization
Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields >98% purity. High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 332.1024 [M+H]⁺ .
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
The compound exhibits nanomolar inhibitory activity against dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) (IC₅₀ = 28 nM) and glycogen synthase kinase-3α/β (GSK3α/β) (IC₅₀ = 45 nM) . DYRK1A inhibition is critical for neurodegenerative disease therapeutics, while GSK3 modulation impacts diabetes and cancer pathways.
Cytotoxicity and Antiproliferative Effects
In vitro assays against six tumor cell lines (e.g., MCF-7, A549) reveal moderate cytotoxicity (IC₅₀ = 12–18 μM). Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .
Table 3: Biological Activity Data
Target/Assay | Result | Source |
---|---|---|
DYRK1A Inhibition | IC₅₀ = 28 nM | |
GSK3α/β Inhibition | IC₅₀ = 45 nM | |
MCF-7 Cytotoxicity | IC₅₀ = 15.2 μM | |
Caspase-3 Activation | 3.8-fold increase |
Comparative Analysis with Structural Analogs
Analog Comparison
Replacing the 4-hydroxybenzylidene group with 2-hydroxybenzylidene (as in PubChem CID 1591609) reduces DYRK1A inhibition by 40%, highlighting the importance of para-substitution . Similarly, substituting acetylpiperazine with phenylpiperazine (PubChem CID 1919138) increases logP from 1.8 to 2.5, reducing aqueous solubility .
Table 4: Structural Modifications and Activity
Analog Modification | DYRK1A IC₅₀ (nM) | logP |
---|---|---|
4-Hydroxybenzylidene | 28 | 1.8 |
2-Hydroxybenzylidene | 47 | 1.7 |
Phenylpiperazine Substituent | 65 | 2.5 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume